

# **Application Notes and Protocols: (Rac)- SAR131675 in Mouse Models of Cancer**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (Rac)-SAR131675 |           |
| Cat. No.:            | B1146024        | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **(Rac)-SAR131675**, a selective VEGFR-3 tyrosine kinase inhibitor, in various mouse models of cancer. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumoral and antimetastatic efficacy of this compound.

### Introduction

(Rac)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2] The activation of VEGFR-3 by its ligands, VEGF-C and VEGF-D, is a critical signaling pathway for lymphangiogenesis, the formation of new lymphatic vessels.

[3] In the context of cancer, tumor-associated lymphangiogenesis is a key mechanism for tumor cell dissemination and metastasis to regional lymph nodes.[4] SAR131675 has demonstrated significant antilymphangiogenic, antitumoral, and antimetastatic activities in several preclinical cancer models.[1][2] It exerts its effects not only by inhibiting the formation of new lymphatic vessels but also by modulating the tumor microenvironment, notably by reducing the infiltration of tumor-associated macrophages (TAMs).[1][5]

# Data Presentation: (Rac)-SAR131675 Dosage and Efficacy in Mouse Models







The following table summarizes the quantitative data from key studies on the use of SAR131675 in mouse models of cancer.



| Mouse<br>Model | Cancer<br>Type                           | Dosage and<br>Administrat<br>ion          | Treatment<br>Duration                                                                 | Key<br>Findings                                                                                                                   | Reference |
|----------------|------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| BALB/c         | Mammary<br>Carcinoma<br>(4T1)            | 30 and 100<br>mg/kg/d, oral               | 21 days                                                                               | Dose- dependent reduction in tumor volume, lymph node invasion, and lung metastasis. Significant decrease in TAM infiltration.    | [1][6][7] |
| RIP1.Tag2      | Pancreatic<br>Neuroendocri<br>ne Tumor   | 100 mg/kg/d,<br>oral                      | Prevention study: 5 weeks. Intervention study: 2 weeks. Survival study: from week 12. | Prevention: 42% decrease in angiogenic islets. Intervention: Significant reduction in tumor volume. Survival: Increased survival. | [2][7]    |
| BALB/c         | Colorectal<br>Cancer Liver<br>Metastasis | Not specified,<br>daily oral<br>treatment | Up to 22 days                                                                         | Significant reduction in tumor burden and F4/80+ macrophages in the liver.                                                        | [8]       |







immune

composition

towards a

less

immunosuppr

essive

environment.

### **Signaling Pathway**

The diagram below illustrates the signaling pathway of VEGFR-3 and the mechanism of action for SAR131675.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (Rac)-SAR131675 in Mouse Models of Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146024#rac-sar131675-dosage-in-mouse-models-of-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com